Phallacidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phallacidin is a member of the phallotoxin family of mushroom toxins . It is a bicyclic toxin from the Amanita phalloides mushroom . Phallacidin binds F-actin , which is a fundamental component of the cytoskeleton in eukaryotic cells .

Synthesis Analysis

Phallacidin is synthesized by the MSDIN gene family in amanitin-producing mushrooms, mainly distributed in the genera Amanita, Galerina, and Lepiota . The synthesis of many cyclopeptides is catalyzed by prolyl oligopeptidase (POP) . There are also fluorescent and biotinylated phalloidins that label F-actin .

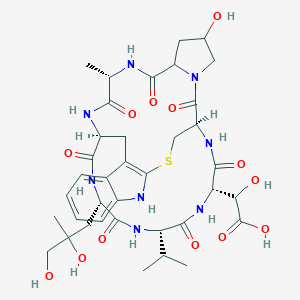

Molecular Structure Analysis

Phallacidin has a molecular weight of 846.90 and its formula is C37H50N8O13S . It contains a total of 113 bonds, including 63 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 8 double bonds, and 10 aromatic bonds .

Physical And Chemical Properties Analysis

Phallacidin has a density of 1.5±0.1 g/cm3, a boiling point of 1435.2±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 229.5±3.0 kJ/mol and a flash point of 821.8±34.3 °C .

科学的研究の応用

Detection of α-Amanitin in Mushrooms

- Application Summary : Phallacidin is used in a smartphone-based fluorescence microscope platform to detect α-amanitin, a poisonous mushroom toxin, from dry mushroom tissues .

- Methods of Application : Antibody-nanoparticle conjugates were captured by immobilized antigen-hapten conjugates while competing with the free analytes in the sample. Captured fluorescent nanoparticles were excited at 460 nm and imaged at 500 nm .

- Results : The detection method exhibited a low detection limit (1 pg/mL), high specificity, and selectivity .

Phallotoxin Detection in Urine

- Application Summary : A highly sensitive and robust monoclonal antibody against phallotoxins was produced for the first time. This was used to develop lateral flow assays for phallotoxin detection in urine .

- Methods of Application : Colloidal gold nanoparticle (GNP) and time-resolved fluorescent nanosphere (TRFN) based lateral flow assays (LFA) were developed .

- Results : The GNP-LFA has a visual cut-off value of 3.0 ng mL −1 for phallotoxins in human urine sample. The TRFN-LFA provides a quantitative readout signal with detection limit of 0.1 ng mL −1 in human urine sample .

Fluorescent Labelling of Living Cells

- Application Summary : Phallacidin is used for the fluorescent labelling of living cells .

- Methods of Application : Cells were treated in a shaker with 350 rotations per minute for 7 or 24 hours .

- Results : The study describes a new flow-driven technique for the fluorescent labelling of living cells with phallotoxins .

Fluorescent Labeling of F-Actin

- Application Summary : Phallacidin is commonly used in imaging applications to selectively label F-actin in fixed cells, permeabilized cells, and cell-free experiments .

- Methods of Application : A variety of fluorescent and biotinylated phalloidins that label F-actin are used. These conjugates are water-soluble, allowing for convenient labeling, identifying, and quantitating of F-actin in tissue sections, cell cultures, and cell-free experiments .

- Results : The binding properties of phalloidin conjugates do not change appreciably with actin from different species, including plants and animals. They exhibit negligible non-specific staining, resulting in a clear and distinct contrast between stained and unstained areas .

Quantitative Analysis of F-Actin

- Application Summary : Fluorescent phalloidin conjugates can be used to quantitate the amount of F-actin in cells .

- Methods of Application : Fluorescent phalloidin conjugates bind in a stoichiometric ratio of about one phallotoxin per actin subunit in both muscle and non-muscle cells .

- Results : The study found that phalloidin-stained actin filaments are still functional and able to contract .

Detection of α-Amanitin from Mushrooms

- Application Summary : Phallacidin is used in a smartphone-based fluorescence microscope platform to detect α-amanitin, a poisonous mushroom toxin, from dry mushroom tissues .

- Methods of Application : Antibody-nanoparticle conjugates were captured by immobilized antigen-hapten conjugates while competing with the free analytes in the sample. Captured fluorescent nanoparticles were excited at 460 nm and imaged at 500 nm .

- Results : The detection method exhibited a low detection limit (1 pg/mL), high specificity, and selectivity .

Fluorescent Labeling of F-Actin

- Application Summary : Phallacidin is commonly used in imaging applications to selectively label F-actin in fixed cells, permeabilized cells, and cell-free experiments .

- Methods of Application : A variety of fluorescent and biotinylated phalloidins that label F-actin are used. These conjugates are water-soluble, allowing for convenient labeling, identifying, and quantitating of F-actin in tissue sections, cell cultures, and cell-free experiments .

- Results : The binding properties of phalloidin conjugates do not change appreciably with actin from different species, including plants and animals. They exhibit negligible non-specific staining, resulting in a clear and distinct contrast between stained and unstained areas .

Quantitative Analysis of F-Actin

- Application Summary : Fluorescent phalloidin conjugates can be used to quantitate the amount of F-actin in cells .

- Methods of Application : Fluorescent phalloidin conjugates bind in a stoichiometric ratio of about one phallotoxin per actin subunit in both muscle and non-muscle cells .

- Results : The study found that phalloidin-stained actin filaments are still functional and able to contract .

Detection of α-Amanitin from Mushrooms

- Application Summary : Phallacidin is used in a smartphone-based fluorescence microscope platform to detect α-amanitin, a poisonous mushroom toxin, from dry mushroom tissues .

- Methods of Application : Antibody-nanoparticle conjugates were captured by immobilized antigen-hapten conjugates while competing with the free analytes in the sample. Captured fluorescent nanoparticles were excited at 460 nm and imaged at 500 nm .

- Results : The detection method exhibited a low detection limit (1 pg/mL), high specificity, and selectivity .

Safety And Hazards

将来の方向性

Future directions will likely involve the development of new techniques for visualizing the actin cytoskeleton in a wider range of cell lines and tissues, as well as the creation of a broader array of fluorophores . There is also a need for more research into the genetic capacity of lethal Amanita, Galerina, and Lepiota species to produce cyclopeptides .

特性

CAS番号 |

26645-35-2 |

|---|---|

製品名 |

Phallacidin |

分子式 |

C37H50N8O13S |

分子量 |

846.9 g/mol |

IUPAC名 |

2-[(1S,14R,23S,28S,31S,34S)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)/t16-,17?,21-,22-,23-,24?,25-,26-,27?,37?/m0/s1 |

InChIキー |

KUBDTFZQCYLLGC-AASPPYRUSA-N |

異性体SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5CC(CC5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

正規SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

外観 |

A crystalline solid |

その他のCAS番号 |

26645-35-2 |

同義語 |

18,9-(Iminoethaniminoethaniminoethaniminomethano)-17H-pyrrolo[1’,2’:5,6][1,5,8,11]thiatriazacyclopentadecino[15,14-b]indole, cyclic peptide deriv. |

製品の起源 |

United States |

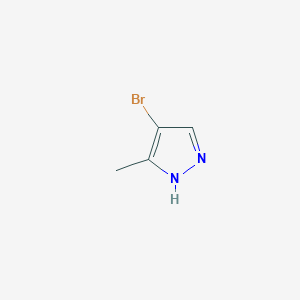

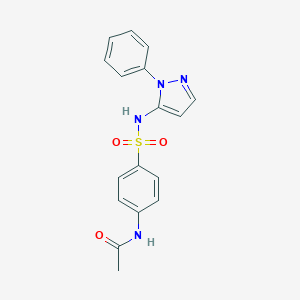

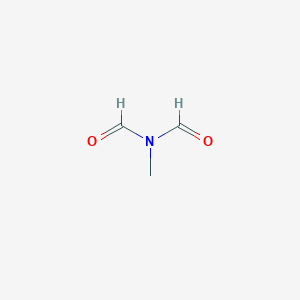

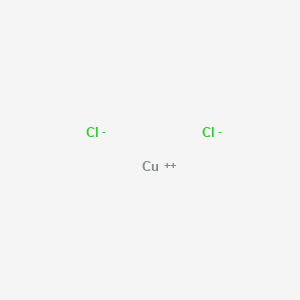

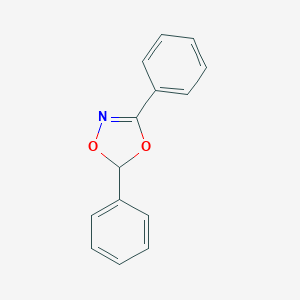

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

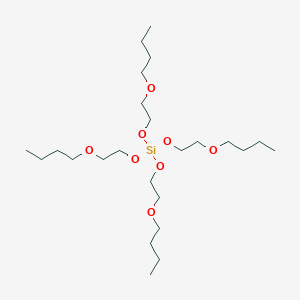

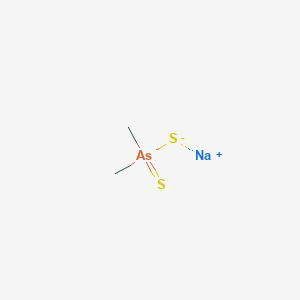

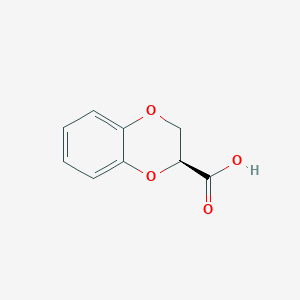

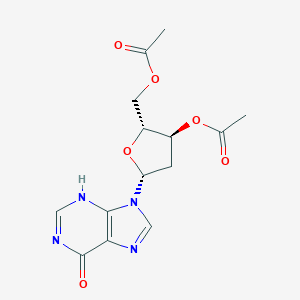

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)